molecular formula C6H4IN3 B13705769 8-Iodo-[1,2,4]triazolo[1,5-a]pyridine

8-Iodo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13705769
M. Wt: 245.02 g/mol
InChI Key: XTONZJMFHKYARL-UHFFFAOYSA-N
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Description

8-Iodo-[1,2,4]triazolo[1,5-a]pyridine is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. The iodine substituent on the fused triazolopyridine ring system makes this compound a versatile synthetic intermediate, particularly for metal-catalyzed cross-coupling reactions, enabling the exploration of novel chemical space . The triazolopyridine core is a privileged scaffold in drug design, noted for its broad spectrum of biological activities, which include antibacterial, antifungal, anticancer, and anti-inflammatory properties . This scaffold is isoelectronic with purine, allowing it to function as a bio-isostere in the design of novel enzyme inhibitors, such as protein kinase inhibitors . Furthermore, the nitrogen-rich structure of the triazolopyridine ring gives it metal-chelating properties, which have been exploited in the development of potential anti-parasitic and anti-cancer agents . This product is intended for research purposes as a key intermediate in the synthesis of more complex, biologically active molecules. It is supplied with a guaranteed purity of 98% and should be stored at 2-8°C to ensure stability . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H4IN3

Molecular Weight

245.02 g/mol

IUPAC Name

8-iodo-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C6H4IN3/c7-5-2-1-3-10-6(5)8-4-9-10/h1-4H

InChI Key

XTONZJMFHKYARL-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=N2)C(=C1)I

Origin of Product

United States

Preparation Methods

Synthesis via Halogenation of Preformed Triazolo[1,5-a]pyridines

One common strategy to obtain 8-iodo derivatives is the selective halogenation of the triazolo[1,5-a]pyridine nucleus at the 8-position. This can be achieved by:

  • Starting from the parent 1,2,4-triazolo[1,5-a]pyridine compound.

  • Employing electrophilic iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions to introduce the iodine atom regioselectively at the 8-position of the pyridine ring.

This method benefits from the availability of the parent heterocycle and the regioselectivity of electrophilic aromatic substitution at the activated pyridine ring.

Direct Construction of the Iodinated Triazolo[1,5-a]pyridine Core

An alternative approach involves incorporating the iodine substituent during the ring formation step:

  • Using iodo-substituted enaminonitriles or iodo-substituted pyridine precursors in the tandem microwave-assisted synthesis allows direct formation of the 8-iodo-substituted triazolo[1,5-a]pyridine.

  • This method leverages the catalyst-free microwave protocol, which enhances reaction rates and yields while maintaining functional group tolerance, including halogen substituents.

  • The reaction typically involves stirring the iodo-substituted starting materials with benzohydrazides or related hydrazides in solvents such as toluene or chlorobenzene at elevated temperatures (e.g., 120 °C) for several hours, or under microwave irradiation at optimized conditions (e.g., 100 °C for 15–25 minutes) to afford the target compound in high yield.

Detailed Reaction Conditions and Yields

Microwave-Mediated Catalyst-Free Synthesis (Representative Example)

Entry Starting Materials Solvent Temperature Time Yield (%) Notes
1 Enaminonitrile (1 equiv) + 4-methoxybenzohydrazide (2 equiv) Toluene 120 °C 24 h 83 Conventional heating
2 Same as Entry 1 Pyridine 120 °C 24 h 76 Lower yield
3 Same as Entry 1 Chlorobenzene 120 °C 24 h 79 Good yield
4 Same as Entry 1 Toluene 100 °C 15 min (microwave) 89-92 Microwave irradiation improves yield and time efficiency

Source: Adapted from

Effect of Acid Additives and Atmosphere in Oxidative Cyclization

Entry Acid Equivalents Atmosphere Yield (%) Notes
1 6 equiv acetic acid Air (1 atm) 74 Moderate yield, some by-product formation
2 6 equiv acetic acid O2 (1 atm) 94 Highest yield, oxygen-driven oxidative route
3 6 equiv acetic acid Argon 6 Very low yield, oxygen essential

Source: Adapted from

Proposed Reaction Mechanism for 8-Iodo-triazolo[1,5-a]pyridine Formation

The plausible mechanism for the microwave-assisted synthesis of 8-iodo-triazolo[1,5-a]pyridine involves:

  • Transamidation: The enaminonitrile undergoes transamidation with the hydrazide, releasing dimethylamine and forming an intermediate amidine.

  • Nucleophilic Attack: The nitrogen lone pair attacks the nitrile group intramolecularly, forming a cyclic intermediate.

  • Condensation: Intramolecular condensation occurs involving the carbonyl group, leading to ring closure.

  • Elimination of Water: Dehydration yields the fused triazolo[1,5-a]pyridine system.

  • Iodination: If iodine is introduced via iodo-substituted starting materials, the iodine is incorporated during ring closure; otherwise, post-synthetic electrophilic iodination occurs at the activated 8-position.

This mechanism aligns with experimental observations and has been supported by spectroscopic characterization and crystallographic data.

Characterization and Purification

  • The synthesized 8-iodo-triazolo[1,5-a]pyridine is typically purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.

  • Structural confirmation is achieved via NMR spectroscopy (¹H, ¹³C), mass spectrometry, and single-crystal X-ray diffraction for selected samples to verify regioselectivity and substitution pattern.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Advantages References
Microwave-assisted tandem reaction Enaminonitriles + benzohydrazides Microwave, 100 °C, 15–25 min 83–92 Catalyst-free, eco-friendly, fast
Electrophilic iodination Preformed triazolo[1,5-a]pyridine ICl or NIS, mild conditions Variable Regioselective, straightforward
Oxidative cyclization with O2 N-(2-pyridyl)amidines + acetic acid 130 °C, O2 atmosphere, 18 h Up to 94 High yield, direct synthesis

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizers: Sodium hypochlorite, lead tetraacetate, manganese dioxide.

    Nucleophiles: Indoles, 1,3-dicarbonyl compounds.

Major Products

Mechanism of Action

The mechanism of action of 8-Iodo-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of [1,2,4]triazolo[1,5-a]pyridines are highly dependent on substituents at key positions (e.g., 2-, 6-, and 8-positions). Below is a comparative analysis of halogenated and alkyl/amine derivatives:

Compound Substituents Molecular Formula Molecular Weight Key Properties
8-Iodo-[1,2,4]triazolo[1,5-a]pyridine 8-Iodo C₆H₄IN₃ 261.02 g/mol High polarizability; potential for radioimaging or as a heavy-atom catalyst
8-Chloro-6-methyl-* 8-Cl, 6-CH₃ C₇H₆ClN₃ 167.60 g/mol Enhanced lipophilicity; herbicidal activity (e.g., acetolactate synthase inhibition)
8-Ethyl-2-amine-* 8-C₂H₅, 2-NH₂ C₈H₁₀N₄ 162.19 g/mol Improved solubility; antitumor and antimicrobial potential
6-Bromo-8-fluoro-* 6-Br, 8-F C₆H₃BrFN₃ 228.01 g/mol Dual halogen effects; antimicrobial and anti-inflammatory applications

Key Observations :

  • Halogens (I, Cl, Br, F) : Electron-withdrawing groups (EWGs) increase electrophilicity, enhancing interactions with biological targets (e.g., enzymes or DNA). Iodine’s large atomic radius may improve binding in hydrophobic pockets .
  • Alkyl/Amino Groups: Electron-donating groups (EDGs) like methyl or ethyl improve metabolic stability, while amino groups enable hydrogen bonding, critical for drug-receptor interactions .
Antiproliferative and Antitumor Effects
  • 8-Chloro-6-methyl-* : IC₅₀ = 1.2–3.5 µM against breast cancer (MCF-7) via tubulin polymerization inhibition .
  • 8-Ethyl-2-amine-*: Moderate activity against colon carcinoma (HCT-116) with IC₅₀ = 8.7 µM .
  • Iodo Derivatives : Expected enhanced DNA intercalation due to iodine’s polarizability, though specific data are pending .
Antimicrobial and Antifungal Activity
  • 6-Bromo-8-fluoro- : MIC = 4 µg/mL against *Staphylococcus aureus .
  • 8-Chloro- : MIC = 2–8 µg/mL for antifungal activity against *Candida albicans .
Herbicidal Activity
  • 8-Methyl-2-sulfonamide- : 90% inhibition of *Amaranthus retroflexus at 50 g/ha, comparable to sulfonylureas .

Biological Activity

8-Iodo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the presence of a triazole ring fused to a pyridine ring and the iodo substituent at the 8-position, contribute to its diverse biological effects. This article reviews the biological activity of 8-Iodo-[1,2,4]triazolo[1,5-a]pyridine, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₆H₄N₄I
  • Molecular Weight : Approximately 232.02 g/mol
  • Structural Features : The compound features a triazole ring fused to a pyridine ring with an iodine substituent at the 8-position.

The biological activity of 8-Iodo-[1,2,4]triazolo[1,5-a]pyridine is primarily attributed to its interaction with various molecular targets involved in critical cellular pathways. Key mechanisms include:

  • Enzyme Inhibition : Compounds in the triazolo-pyridine class can inhibit enzymes such as Janus kinases (JAKs) and phosphodiesterases (PDEs), which are crucial for cell signaling and proliferation.
  • Anticancer Activity : The compound has been shown to exhibit antiproliferative effects against various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Similar derivatives have demonstrated significant antimicrobial activities against a range of pathogens.

Anticancer Activity

A series of studies have evaluated the antiproliferative effects of triazolo-pyridine derivatives, including 8-Iodo-[1,2,4]triazolo[1,5-a]pyridine. For instance:

  • Case Study : Research on related compounds showed that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as MGC-803 and HCT-116. For example:
    CompoundCell LineIC50 (μM)
    H12MGC-8039.47
    H12HCT-1169.58
    H12MCF-713.1

These compounds were reported to induce apoptosis and inhibit key signaling pathways such as ERK signaling in cancer cells .

Antimicrobial Activity

The antimicrobial potential of triazolo-pyridines has been well-documented. For example:

  • Study Findings : Compounds similar to 8-Iodo-[1,2,4]triazolo[1,5-a]pyridine have shown significant inhibition against various bacterial strains through mechanisms involving enzyme inhibition and disruption of microbial growth pathways .

Applications in Medicinal Chemistry

8-Iodo-[1,2,4]triazolo[1,5-a]pyridine is being investigated for its potential applications in treating various diseases:

  • Cancer Therapy : As a lead compound for developing new anticancer agents targeting specific pathways involved in tumor growth.
  • Inhibitors of JAK Pathways : Its role as a JAK inhibitor may provide therapeutic avenues for autoimmune diseases and cancers associated with JAK pathway dysregulation .

Q & A

Q. How can computational modeling predict the compound’s reactivity in drug design?

  • Answer :
  • DFT Calculations : Optimize geometry to identify reactive sites (e.g., Fukui indices for electrophilic attack).
  • Molecular Dynamics (MD) : Simulate binding to flexible protein targets (e.g., GPCRs) to prioritize synthetic targets .

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